molecular formula C21H26N2O3S B6423286 2,3-Dimorpholino-1-phenyl-3-(thiophen-2-yl)propan-1-one CAS No. 438487-81-1

2,3-Dimorpholino-1-phenyl-3-(thiophen-2-yl)propan-1-one

Cat. No.: B6423286
CAS No.: 438487-81-1
M. Wt: 386.5 g/mol
InChI Key: OYUZHUSQRQRGSA-UHFFFAOYSA-N
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Description

2,3-Dimorpholino-1-phenyl-3-(thiophen-2-yl)propan-1-one (CAS: 622794-71-2) is a synthetic organic compound characterized by a propan-1-one core substituted with phenyl, thiophen-2-yl, and two morpholine rings at positions 1, 3, and 2/3, respectively . The phenyl and thiophene moieties introduce aromatic and heterocyclic features, which are common in pharmacologically active compounds.

Properties

IUPAC Name

2,3-dimorpholin-4-yl-1-phenyl-3-thiophen-2-ylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3S/c24-21(17-5-2-1-3-6-17)20(23-10-14-26-15-11-23)19(18-7-4-16-27-18)22-8-12-25-13-9-22/h1-7,16,19-20H,8-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYUZHUSQRQRGSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(C2=CC=CS2)C(C(=O)C3=CC=CC=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimorpholino-1-phenyl-3-(thiophen-2-yl)propan-1-one typically involves multi-step organic reactions. One common method includes the condensation of thiophene derivatives with phenyl ketones under controlled conditions. The reaction often requires catalysts such as Lewis acids to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters is essential to maintain the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

2,3-Dimorpholino-1-phenyl-3-(thiophen-2-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the thiophene or phenyl rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles like amines or halides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

2,3-Dimorpholino-1-phenyl-3-(thiophen-2-yl)propan-1-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 2,3-Dimorpholino-1-phenyl-3-(thiophen-2-yl)propan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structural modifications of the compound.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally or functionally related derivatives, focusing on molecular features, biological activity, and physicochemical properties.

Structural Analogues with Thiophene and Propanone Cores

Key Observations :

  • Morpholine vs. Arylpiperazine : The target compound’s morpholine substituents may confer higher hydrophilicity compared to the arylpiperazine group in the 5-HT1A-active benzo[b]thiophene derivatives . This could influence solubility and membrane permeability, though receptor binding efficiency might be reduced due to weaker π-π interactions.
  • Thiophene Role : The thiophene ring, present in all compared compounds, is associated with diverse bioactivities, including receptor binding (5-HT1A) and enzyme inhibition (CDK2). Its electron-rich nature may facilitate interactions with aromatic residues in protein targets .
  • However, the morpholine groups might redirect selectivity compared to naphthalene/pyridine-containing CDK2 inhibitors .
Physicochemical and Pharmacokinetic Implications
  • Polarity and Solubility : The morpholine rings increase the target compound’s polarity compared to analogs with arylpiperazine or naphthalene groups. This may improve aqueous solubility but reduce blood-brain barrier penetration .
  • Cytotoxicity Potential: While CDK2 inhibitors with thiophene substituents show nanomolar cytotoxicity , the target compound’s morpholine groups might mitigate off-target effects by reducing lipophilicity.

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